molecular formula C8H16ClNO B2415137 2-Cyclopropylpiperidin-4-ol hydrochloride CAS No. 1894761-10-4

2-Cyclopropylpiperidin-4-ol hydrochloride

Cat. No.: B2415137
CAS No.: 1894761-10-4
M. Wt: 177.67
InChI Key: XSEBYVVWEMOGOZ-UHFFFAOYSA-N
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Description

2-Cyclopropylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 4-piperidone, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Cyclopropylpiperidin-4-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Cyclopropylamine: A simple amine with a cyclopropyl group.

    4-Piperidone: A ketone derivative of piperidine.

Uniqueness

2-Cyclopropylpiperidin-4-ol hydrochloride is unique due to its specific structural features, including the cyclopropyl group and the hydroxyl group on the piperidine ring. These features confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

2-cyclopropylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBYVVWEMOGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CCN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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